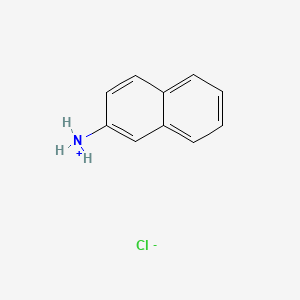

2-Naphthylammonium chloride

Description

Historical Trajectory and Academic Context of Aromatic Ammonium (B1175870) Salts in Organic Chemistry

The study of aromatic ammonium salts is deeply rooted in the history of organic chemistry, particularly in the 19th-century exploration of amines and their derivatives. Amines were initially understood as derivatives of ammonia (B1221849), where one or more hydrogen atoms are replaced by organic groups. britannica.com Aromatic amines, like aniline, were central to the development of synthetic dye chemistry and the broader understanding of aromatic compounds. britannica.comkkwagh.edu.in

The formation of ammonium salts by reacting amines with acids is a fundamental concept in organic chemistry. kkwagh.edu.inlkouniv.ac.in This acid-base reaction confers water solubility and often enhances the stability of the parent amine, a property that has been crucial for both isolation and application. libretexts.org The classification of amines as primary, secondary, and tertiary, and the subsequent formation of quaternary ammonium salts, helped to build the structural theory of organic molecules. britannica.com

Early synthetic methods for aromatic amines, the precursors to their ammonium salts, often involved the reduction of nitroaromatic compounds. kkwagh.edu.inlibretexts.org The development of reactions like the Gabriel synthesis and various rearrangement reactions (e.g., Hofmann rearrangement) provided specific pathways to primary amines. kkwagh.edu.inlibretexts.org The significance of aromatic amines grew with the discovery of their utility as precursors to a vast array of compounds via diazonium salts, which are themselves a class of ammonium compounds critical in organic synthesis. lkouniv.ac.insundarbanmahavidyalaya.in This historical foundation has paved the way for the contemporary use of specific aromatic ammonium salts like 2-Naphthylammonium chloride in specialized research areas.

Interdisciplinary Significance of this compound in Scholarly Investigations

The utility of this compound extends beyond its role as a simple organic salt, finding applications in several interdisciplinary research domains. Its unique structure allows it to participate in complex chemical systems, making it a valuable tool in materials science and supramolecular chemistry.

Materials Science: Organoclays and Solar Cells

In materials science, this compound has been used in the synthesis of organoclays. Organoclays are created by modifying clay minerals, such as montmorillonite (B579905), with organic cations. imedpub.commdpi.com Research has shown that treating montmorillonite with this compound (specifically, its isomer 1-Naphthylammonium chloride in some studies) results in the intercalation of the naphthylammonium cations into the clay's interlayer space. researchgate.netresearchgate.net This process alters the clay's surface properties from hydrophilic to more organophilic, creating hybrid materials with potential applications as adsorbents or as components in more complex systems. imedpub.commdpi.com For instance, these organoclays can serve as precursors for synthesizing pigments; treatment of naphthylammonium-montmorillonite with sodium nitrite (B80452) leads to the formation of an intense blue azo dye pigment within the clay structure. researchgate.netresearchgate.net

More recently, aromatic ammonium salts are being explored as additives and interface layers in the fabrication of high-performance perovskite solar cells. While research often focuses on simpler alkylammonium halides, novel polyaromatic halide salts, including this compound, are being developed for this purpose. greatcellsolarmaterials.commdpi.comnih.govgreatcellsolarmaterials.com These salts can help control the crystallization of the perovskite layer, passivate surface defects, and improve charge transport, ultimately boosting the efficiency and stability of the solar cells. nih.govacs.org

Supramolecular Chemistry and Molecular Recognition

In the field of supramolecular chemistry, this compound has been employed as a guest molecule in host-guest systems. One notable study detailed the formation of self-assembling vesicles from a supramolecular complex involving beta-cyclodextrin (B164692) (the host), 1-Naphthylammonium chloride (the guest), and a surfactant. nih.gov In this system, the naphthylammonium cation is included within the hydrophobic cavity of the cyclodextrin (B1172386) molecule. This assembly is driven by a combination of non-covalent interactions, including hydrophobic effects, electrostatic interactions, and π-π stacking. nih.gov Such studies are fundamental to understanding molecular recognition and self-assembly, which are key principles in biology and nanotechnology.

Another investigation explored the binding of the related N-phenyl-2-naphthylammonium cation with cucurbit mdpi.comuril, a barrel-shaped macrocyclic host molecule. acs.org The study revealed that the binding mechanism is influenced by the concentration of other ions in the solution, highlighting the complexity of molecular interactions in aqueous environments. acs.org These research findings underscore the compound's value as a model guest for studying the intricate forces that govern the formation of complex molecular architectures. ontosight.aiontosight.ai

Data Tables

Physicochemical Properties of this compound

This table summarizes key computed physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN | nih.gov |

| Molecular Weight | 179.64 g/mol | nih.gov |

| IUPAC Name | naphthalen-2-amine;hydrochloride | nih.gov |

| CAS Number | 612-52-2 | nih.gov |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| Monoisotopic Mass | 179.0501770 Da | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

612-52-2 |

|---|---|

Molecular Formula |

C10H10ClN |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

naphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |

InChI Key |

QKGIPGSKJBOHSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N.Cl |

Other CAS No. |

612-52-2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 2 Naphthylammonium Chloride Formation

Classical and Established Preparative Routes

The traditional syntheses of 2-naphthylamine (B18577), the precursor to 2-Naphthylammonium chloride, have been well-established for over a century. These methods typically involve the amination of naphthalene (B1677914) derivatives under demanding reaction conditions.

Amination Strategies Utilizing Naphthalene Derivatives

One of the most prominent classical methods for the synthesis of 2-naphthylamine is the Bucherer-Lepetit reaction . This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). wikipedia.orgresearchgate.net Specifically, 2-naphthol (B1666908) is heated with ammonium (B1175870) sulfite and ammonia in an autoclave. prepchem.com The mechanism of the Bucherer reaction is complex and involves the addition of bisulfite to the naphthol, followed by a nucleophilic attack by ammonia and subsequent elimination of the sulfite group to yield the amine. wikipedia.org

Another established route involves starting from sodium 2-naphthalene sulfonate. In this process, the sulfonate is heated with sodium amide in liquid ammonia under high pressure. prepchem.com Following the reaction, hydrolysis and extraction yield 2-naphthylamine. prepchem.com

A summary of these classical routes is presented in the table below.

| Starting Material | Reagents | Temperature (°C) | Pressure (atm) | Yield (%) |

| 2-Naphthol | Ammonium sulfite, Ammonia | 150 | 6 | 85-95 |

| Sodium 2-naphthalene sulfonate | Sodium amide, Liquid ammonia | 120 | 90 | 85.7 |

Protonation Mechanisms and Salt Formation Kinetics

The formation of this compound from 2-naphthylamine is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a proton acceptor (a Brønsted-Lowry base), while hydrochloric acid acts as the proton donor.

Mechanism of Protonation: C₁₀H₇NH₂ + HCl → [C₁₀H₇NH₃]⁺Cl⁻

In this reaction, the hydrogen ion (H⁺) from hydrochloric acid is transferred to the amino group of 2-naphthylamine, forming the 2-naphthylammonium cation and the chloride anion. This results in the formation of an ionic salt.

The kinetics of this salt formation are typically very fast, as is characteristic of most acid-base neutralization reactions. The rate is generally diffusion-controlled, meaning the reaction occurs as quickly as the reactant molecules can come into contact in solution. The formation of the salt is a thermodynamically favorable process, driven by the formation of the stable ionic bond between the ammonium cation and the chloride anion.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of catalytic strategies and the application of green chemistry principles in the production of 2-naphthylamine and its derivatives.

Catalytic Strategies for Environmentally Benign Synthesis

A promising novel approach is the direct catalytic amination of naphthalene. This method avoids the use of harsh reagents and high pressures associated with classical methods. One such strategy employs vanadium-based catalysts. For instance, a V₂O₅/HZSM-5 catalyst has been shown to facilitate the direct amination of naphthalene to naphthylamine using hydroxylamine (B1172632) in an acidic medium under relatively mild conditions. This one-step process is a significant improvement over traditional multi-step syntheses that often involve nitration followed by reduction, which generate significant waste.

The proposed mechanism for this catalytic reaction involves the activation of naphthalene on the catalyst surface and the formation of an active aminating agent from hydroxylamine. The Brønsted acid sites on the catalyst play a crucial role in this process.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key metrics for evaluating the "greenness" of a synthesis include atom economy and the E-factor (Environmental Factor). nih.govmonash.edu

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org An ideal reaction has an atom economy of 100%.

The classical Bucherer-Lepetit reaction, while high-yielding, has a lower atom economy due to the use of reagents like ammonium sulfite, which are not incorporated into the final product.

In contrast, the direct catalytic amination of naphthalene exhibits a higher atom economy, as more of the atoms from the reactants are incorporated into the 2-naphthylamine product.

E-Factor: This metric quantifies the amount of waste generated per kilogram of product. nih.gov A lower E-factor indicates a greener process.

Traditional methods for 2-naphthylamine synthesis often have high E-factors due to the use of stoichiometric reagents and the generation of by-products.

Catalytic methods, by their nature, use smaller quantities of catalysts that can often be recycled, leading to a significant reduction in the E-factor.

By focusing on catalytic routes and optimizing reaction conditions to minimize waste and energy consumption, the synthesis of this compound can be made significantly more sustainable.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the product while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, pressure, reactant concentrations, and catalyst loading.

For the Bucherer-Lepetit reaction , the temperature and pressure are critical. The reaction is typically carried out at around 150°C and 6 atm to achieve high yields of 85-95%. prepchem.com Deviations from these optimal conditions can lead to lower conversion rates or the formation of unwanted side products.

In the synthesis of 2-naphthylamine from sodium 2-naphthalene sulfonate , the reaction is performed at 120°C and a significantly higher pressure of 90 atm, yielding approximately 85.7% of the product. prepchem.com

For catalytic amination , the choice of catalyst and support is paramount. The catalyst loading also needs to be optimized; for instance, a 1 mol% catalyst loading was found to be optimal in a particular asymmetric synthesis involving a 2-naphthylamine derivative, providing a high yield and enantioselectivity. researchgate.net The reaction temperature and the choice of solvent are also important factors that can influence the reaction rate and selectivity.

The following table summarizes the optimized conditions for different synthetic routes to 2-naphthylamine.

| Synthetic Route | Key Parameters | Optimized Conditions |

| Bucherer-Lepetit Reaction | Temperature, Pressure | 150°C, 6 atm |

| From Sodium 2-naphthalene sulfonate | Temperature, Pressure | 120°C, 90 atm |

| Catalytic Amination | Catalyst, Catalyst Loading, Temperature | V₂O₅/HZSM-5, Optimized loading (e.g., 1 mol%), Mild temperatures |

By carefully controlling these parameters, chemists can enhance the efficiency and yield of this compound synthesis, making the process more economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2 Naphthylammonium Chloride

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques used to obtain a unique "molecular fingerprint" of a substance by probing its vibrational modes. labmanager.comthermofisher.com While FT-IR measures the absorption of infrared light by a sample, Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com The combination of both methods provides a more complete vibrational characterization of the material. spectroscopyonline.com

The vibrational spectrum of 2-Naphthylammonium chloride is dominated by the characteristic modes of its two main components: the naphthyl ring and the ammonium (B1175870) group. The assignment of specific bands to functional group vibrations allows for unambiguous identification and structural confirmation. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the stretching of the C=C bonds within the naphthalene (B1677914) ring structure gives rise to a series of bands in the 1450-1650 cm⁻¹ region.

The ammonium group (-NH₃⁺) presents characteristic stretching and bending vibrations. The N-H stretching modes are typically observed as a broad band in the 3300-2800 cm⁻¹ region, with the broadening indicative of hydrogen bonding. N-H bending vibrations appear at lower wavenumbers. For instance, in ammonium chloride, doubly and triply degenerate N-H oscillations are observed. walshmedicalmedia.com

Table 1: Expected Vibrational Band Assignments for this compound This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| 3300-2800 | Strong, Broad | Medium | N-H stretching (asymmetric and symmetric) of NH₃⁺ |

| 1650-1550 | Medium-Strong | Strong | Aromatic C=C ring stretching |

| 1560-1500 | Strong | Weak | N-H bending (asymmetric) |

| 1470-1450 | Medium | Medium | Aromatic C=C ring stretching |

Vibrational spectroscopy is particularly sensitive to intermolecular forces, most notably hydrogen bonding. In the solid state of this compound, strong N-H···Cl⁻ hydrogen bonds exist between the ammonium cation and the chloride anion. These interactions cause a significant shift of the N-H stretching vibrations to lower frequencies (a red shift) and considerable broadening of the corresponding absorption bands in the FT-IR spectrum. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds. Changes in the crystal packing or the presence of different polymorphs would alter these hydrogen bonding networks, leading to distinct and observable changes in the vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

In solution, ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the naphthalene ring and the ammonium group. The seven aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The three protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring, confirming the asymmetry of the 2-substituted structure. The chemical shifts of these carbons provide insight into the electronic environment within the aromatic system. Carbons directly bonded to the ammonium group (ipso-carbon) and those at positions 1, 3, 4, 5, 6, 7, 8, 9 (alpha), and 10 (beta) will have unique chemical shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is interactive. Click on the headers to sort.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | ~ 7.2 - 8.0 | m (multiplet) |

| NH₃⁺ | ¹H | Variable, broad | s (singlet) |

| Aromatic C-NH₃⁺ | ¹³C | ~ 135 - 140 | s |

| Aromatic CH | ¹³C | ~ 110 - 135 | d |

Solid-state NMR (ssNMR) is a crucial technique for characterizing materials in their solid form, providing information that is often inaccessible by solution-state methods. jocpr.com It is especially powerful for studying polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.netnih.gov Different polymorphs of this compound, having distinct crystal lattice arrangements and intermolecular interactions, will produce different ssNMR spectra. nih.gov

Specifically, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra can distinguish between polymorphs because the carbon chemical shifts are highly sensitive to the local molecular environment. dur.ac.uk Subtle changes in molecular conformation, packing, and hydrogen bonding in different crystal forms lead to measurable differences in the isotropic chemical shifts. dur.ac.uk Thus, ssNMR can identify the presence of a specific polymorph, quantify mixtures of polymorphs, and provide insights into the molecular-level structure of each crystalline form. jocpr.comresearchgate.net

Dynamic NMR (DNMR) refers to the use of NMR spectroscopy to study chemical processes that occur at rates comparable to the NMR timescale. These studies, often involving variable-temperature (VT) experiments, can provide quantitative information about the energetics of conformational changes.

For this compound, DNMR could be employed to investigate several dynamic processes. One potential area of study is the rotational barrier around the C2-N single bond. At low temperatures, this rotation might be slow enough to be observed on the NMR timescale, potentially leading to the broadening or splitting of signals for the protons and carbons near the bond (e.g., at the C1 and C3 positions). As the temperature is raised, the rotation would accelerate, causing these signals to sharpen into time-averaged peaks. Analysis of the spectra at different temperatures (lineshape analysis) could determine the activation energy for this rotational process. Similarly, DNMR can be used to study the kinetics of proton exchange between the ammonium group and trace amounts of acid or water in the solvent.

X-ray Diffraction Crystallography for Solid-State Architecture

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal lattice, detailed information about bond lengths, bond angles, and the spatial arrangement of molecules can be obtained. This technique is fundamental to understanding the solid-state architecture of compounds like this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves mounting a small, high-quality single crystal (typically less than 1 mm in any dimension) in a diffractometer. A concentrated beam of X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections. By measuring the intensity and position of these reflections as the crystal is rotated, a dataset is generated that corresponds to the Fourier transform of the crystal's electron density.

From this data, a detailed structural model can be refined, yielding critical information for this compound, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Atomic Coordinates: The precise position (x, y, z) of each atom within the asymmetric unit is determined.

Bond Parameters: The analysis provides highly accurate measurements of bond lengths and angles between atoms in the 2-naphthylammonium cation.

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry.

Despite the power of this technique, detailed crystallographic data, including unit cell parameters and specific bond lengths or angles for this compound, are not available in the reviewed scientific literature.

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample composed of many randomly oriented microcrystals (a powder) is exposed to an X-ray beam. The diffracted X-rays form a pattern of concentric cones that are detected as a function of the diffraction angle, 2θ. The resulting diffractogram is a plot of intensity versus 2θ, which serves as a unique fingerprint for a specific crystalline phase. latech.edu

PXRD is instrumental for:

Phase Identification: The experimental diffraction pattern of a sample can be compared against databases of known materials to identify its constituent crystalline phases.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of unexpected peaks in the diffractogram.

Polymorphism Studies: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, can have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs of a substance, as each will produce a unique diffraction pattern.

Specific experimental powder X-ray diffraction data for this compound, which would be necessary for phase identification or the investigation of its potential polymorphism, has not been reported in the surveyed literature.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces, including van der Waals forces, π-π stacking, and hydrogen bonds. In the case of this compound, the most significant of these are the electrostatic interactions and hydrogen bonds between the 2-naphthylammonium cation ([C₁₀H₉NH₃]⁺) and the chloride anion (Cl⁻).

A detailed analysis of the crystal structure would reveal the hydrogen bonding network. It is expected that strong, charge-assisted hydrogen bonds of the N-H···Cl type would be the dominant interactions defining the supramolecular architecture. nih.govnih.gov Key parameters derived from a structural analysis would include:

Donor-Acceptor Distances: The distance between the nitrogen atom of the ammonium group and the chloride anion.

Hydrogen-Acceptor Distances: The distance between the hydrogen atoms of the ammonium group and the chloride anion.

Donor-Hydrogen-Acceptor Angles: The angle formed by the N-H···Cl atoms, which indicates the linearity and strength of the hydrogen bond.

Mass Spectrometry for Fragmentation Pathways and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is used to confirm the mass of the cation and to elucidate its structure by analyzing the fragmentation patterns that occur when the ion breaks apart. This fragmentation is highly reproducible and provides a structural fingerprint of the molecule.

When this compound is introduced into a mass spectrometer, it is the 2-naphthylammonium cation ([C₁₀H₉NH₃]⁺) that is typically analyzed. Under ionization conditions, particularly electron ionization, this cation can become energetically unstable and fragment into smaller, charged ions and neutral radicals. chemguide.co.uk The uncharged radicals are not detected, but the resulting fragment ions are separated by their m/z ratio, producing a mass spectrum.

The mass spectrum of the parent molecule, 2-Naphthylamine (B18577), provides critical insight into the likely fragmentation of the 2-naphthylammonium cation, which would readily lose a proton to form the 2-Naphthylamine molecular ion radical ([C₁₀H₉N]˙⁺) with an m/z of 143. guidechem.comnih.gov The primary fragmentation pathways observed from this molecular ion are key to structural confirmation.

Key peaks in the mass spectrum of 2-Naphthylamine are reported as follows guidechem.com:

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Identity | Proposed Neutral Loss |

| 143 | 100 | [C₁₀H₉N]˙⁺ | - (Molecular Ion) |

| 115 | 38 | [C₉H₇]⁺ | HCN or C₂H₂N˙ |

| 144 | 14 | [C₁₀H₁₀N]⁺ | - (M+1 peak or protonated molecule) |

| 116 | 13 | [C₉H₈]˙⁺ | HCN |

The base peak at m/z 143 corresponds to the molecular ion of 2-Naphthylamine. guidechem.com The significant fragment at m/z 115 is characteristic of aromatic amines and results from the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da) or a related species from the molecular ion. guidechem.com The peak at m/z 144 could be the M+1 isotope peak or represent the protonated 2-Naphthylamine, which is the 2-Naphthylammonium cation itself. guidechem.com This fragmentation pattern is crucial for confirming the identity of the naphthylamine core structure. Mass spectrometry also serves as a powerful tool for assessing the purity of a sample by detecting ions corresponding to the masses of potential impurities.

Computational Chemistry and Theoretical Investigations of 2 Naphthylammonium Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is widely employed to predict molecular properties, including geometry, energy, and reactivity, by calculating the electron density of a system.

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Naphthylammonium chloride, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy conformation is reached.

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. The output provides precise bond lengths, bond angles, and dihedral angles for the optimized structure. Energetic profiles can be generated by systematically changing specific dihedral angles (e.g., rotation around the C-N bond) and calculating the energy at each step, revealing rotational barriers and identifying the most stable conformers.

Table 1: Exemplary Optimized Geometric Parameters for 2-Naphthylammonium Cation (Calculated) Note: This table represents typical data obtained from a DFT geometry optimization. Actual values may vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C(2)-N | ~1.46 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Angle | C(1)-C(2)-N | ~120.5° |

| Bond Angle | H-N-H | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

For the 2-Naphthylammonium cation, the HOMO is expected to be delocalized over the naphthalene (B1677914) ring system, indicating that this region is the primary site for electrophilic attack. The LUMO, conversely, would be the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for 2-Naphthylammonium Cation Note: These values are illustrative of typical DFT calculation outputs.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.65 |

After geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental modes of vibration, which correspond to the stretching, bending, and twisting of chemical bonds. nist.gov

The results of these calculations are crucial for several reasons:

Confirmation of Minima: A true energy minimum structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

Spectroscopic Analysis: The calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of observed peaks to specific molecular motions. uni-rostock.de For this compound, this would allow for the identification of characteristic peaks such as N-H stretching and bending modes of the ammonium (B1175870) group, aromatic C-H stretches, and naphthalene ring deformation modes.

Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 2-Naphthylammonium Cation Note: Frequencies are hypothetical and represent typical unscaled values from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Symmetric N-H Stretch | -NH₃⁺ | ~3350 | 3250-3330 |

| Asymmetric N-H Stretch | -NH₃⁺ | ~3420 | 3330-3400 |

| Aromatic C-H Stretch | Naphthalene Ring | ~3150 | 3000-3100 |

| N-H Bending (Scissoring) | -NH₃⁺ | ~1620 | 1580-1650 |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. biu.ac.ilsemanticscholar.org For this compound, an MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules like water, and calculating the trajectories of all particles by integrating Newton's laws of motion.

These simulations provide valuable information on:

Conformational Dynamics: MD can explore the accessible conformational space of the molecule, revealing how different parts of the molecule move and flex at a given temperature.

Solvent Effects: The behavior and properties of a solute are significantly influenced by the surrounding solvent. mdpi.com MD simulations explicitly model solute-solvent interactions, allowing for the study of hydration shells around the charged ammonium group and the hydrophobic naphthalene core.

Radial Distribution Functions (RDFs): An RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound in water, RDFs could be calculated for the distribution of water oxygen atoms around the ammonium hydrogens (to analyze hydrogen bonding) and for water hydrogens around the naphthalene ring (to analyze hydrophobic hydration).

Quantum Chemical Descriptors and Structure-Activity Relationships

From the electronic structure data obtained via DFT, several quantum chemical descriptors can be calculated. These descriptors quantify various aspects of a molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Based on the energies of the HOMO and LUMO, key global reactivity descriptors can be derived through Koopmans' theorem approximations:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Global Softness (S): The inverse of hardness, indicating high reactivity. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Crystal Structure Prediction and Lattice Energy Calculations

Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the stable crystal packing arrangements of a molecule from its chemical diagram alone. cam.ac.uknih.gov The process involves generating a large number of plausible crystal structures in various common space groups and then ranking them based on their calculated lattice energy. chemrxiv.org The structure with the lowest lattice energy is predicted to be the most stable polymorph. nih.gov

The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.org Its calculation is complex, involving a delicate balance of intermolecular forces:

Electrostatic Interactions: Attraction and repulsion between the partial charges on the atoms of neighboring molecules (e.g., the positive charge on the -NH₃⁺ group and the negative charge of the Cl⁻ ion).

Van der Waals Forces: Dispersion and repulsion forces.

Hydrogen Bonding: Strong directional interactions involving the ammonium group.

CSP is a powerful tool for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and CSP can help identify and characterize them before they are discovered experimentally.

Table 4: Hypothetical Output from a Crystal Structure Prediction for this compound Note: This table illustrates how CSP results for different predicted polymorphs would be presented.

| Polymorph ID | Space Group | Z' | Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Pred_01 | P2₁/c | 1 | -750.5 | 0.0 |

| Pred_02 | P-1 | 2 | -748.2 | +2.3 |

| Pred_03 | Pbca | 1 | -745.1 | +5.4 |

Reactivity, Reaction Mechanisms, and Organic Transformations Involving 2 Naphthylammonium Chloride

Role as a Key Intermediate in Organic Synthesis

2-Naphthylammonium chloride is a pivotal starting material in organic synthesis, primarily due to the reactivity of its corresponding free base, 2-naphthylamine (B18577). The amino group on the electron-rich naphthalene (B1677914) ring system allows for a variety of transformations, making it a valuable building block for more complex molecules.

The primary amine functionality of 2-naphthylamine, readily generated from this compound, is nucleophilic and readily participates in condensation and addition reactions with carbonyl compounds. These reactions are fundamental in carbon-nitrogen bond formation.

One notable example is the three-component condensation reaction involving 2-naphthylamine, dimedone, and formaldehyde in an alcoholic solvent. This reaction proceeds under mild conditions to produce N-alkoxymethyl benzo[f]quinoline derivatives with a spirocyclic 2-azaspiro[5.5]undecane fragment in high yields. pleiades.online This transformation is a cascade heterocyclization that involves the formation of three new carbon-carbon bonds, two carbon-nitrogen bonds, and one carbon-oxygen bond. pleiades.online

Similarly, 2-naphthylamine can react with N-arylmethylene compounds in the presence of acetylcyclohexane or 1-acetylcyclohexene. Under milder conditions, this leads to the formation of 2-aryl-2-(2-naphthylamino)ethyl cyclohexyl ketones. However, at elevated temperatures (110°C), the reaction proceeds further with cyclization to yield 3-aryl-1-cyclohexyl(or 1-cyclohexenyl)benzo[f]quinolines. By carefully controlling the reaction conditions, intermediate 3-aryl-1-cyclohexyl(or 1-cyclohexenyl)-3,4-dihydrobenzo[f]quinolines can also be isolated.

A summary of representative condensation reactions is presented in the table below.

| Reactants | Catalyst/Conditions | Product |

| 2-Naphthylamine, Dimedone, Formaldehyde | Aliphatic Alcohols | N-alkoxymethyl benzo[f]quinoline derivatives |

| 2-Naphthylamine, N-arylmethylene, Acetylcyclohexane | 110°C | 3-aryl-1-cyclohexylbenzo[f]quinolines |

| 2-Naphthylamine, N-arylmethylene, 1-acetylcyclohexene | 110°C | 3-aryl-1-cyclohexenylbenzo[f]quinolines |

This table illustrates the versatility of 2-naphthylamine (derived from this compound) in multicomponent condensation reactions to form complex heterocyclic systems.

The amino group of 2-naphthylamine can be derivatized to modify its reactivity or to introduce new functional groups. Acetylation is a common strategy to protect the amino group or to reduce its activating effect on the naphthalene ring during electrophilic substitution reactions. The acetyl derivative of 2-naphthylamine can be prepared by heating 2-naphthol (B1666908) with ammonium (B1175870) acetate at high temperatures (270-280 °C). wikipedia.orgatamanchemicals.com

Furthermore, N-substituted 2-naphthylamine derivatives are important intermediates in organic synthesis. These can be prepared through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents on the nitrogen atom. For instance, selective cross-coupling of 2-naphthylamine derivatives has been utilized for the synthesis of substituted 1,1'-binaphthyls.

Another derivatization strategy involves the reduction of 2-naphthylamine. When treated with sodium in boiling amyl alcohol, it is reduced to tetrahydro-β-naphthylamine. This reduced form exhibits properties more akin to aliphatic amines, such as a strong alkaline reaction and an ammoniacal odor, and it cannot be diazotized. wikipedia.org

| Reagent/Condition | Product | Key Feature of Transformation |

| Ammonium acetate, 270-280°C | N-acetyl-2-naphthylamine | Protection/deactivation of the amino group |

| Sodium in boiling amyl alcohol | Tetrahydro-β-naphthylamine | Reduction of the aromatic amine to an aliphatic-like amine |

| Palladium catalyst, cross-coupling reagents | N-substituted 2-naphthylamines | Introduction of various substituents on the nitrogen atom |

This table summarizes key derivatization strategies for 2-naphthylamine, highlighting the transformation of the amino group to alter its chemical properties and reactivity.

Participation in Diazotization Reactions and Azo Compound Synthesis

This compound is a classic precursor for the generation of 2-naphthyl diazonium salts, which are highly valuable intermediates in the synthesis of azo compounds, particularly azo dyes. wikipedia.orgatamanchemicals.com The process of converting a primary aromatic amine to its diazonium salt is known as diazotization.

The diazotization of 2-naphthylamine (from this compound) is typically carried out in a cold acidic solution (usually hydrochloric acid) with the addition of sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), which is a potent electrophile.

The reaction mechanism proceeds as follows:

Formation of the Nitrosonium Ion: Nitrous acid is protonated and then loses a molecule of water to form the nitrosonium ion.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic nitrosonium ion.

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-naphthyl diazonium ion.

The resulting diazonium salt is generally kept in a cold solution as it can be unstable at higher temperatures.

2-Naphthyl diazonium salts are weak electrophiles and will react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in a process called azo coupling. This reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. The coupling reaction typically occurs at the para position of the activated ring, unless this position is blocked.

A classic example is the coupling of a diazonium salt with 2-naphthol. The reaction is usually carried out under alkaline conditions, which deprotonates the hydroxyl group of the 2-naphthol to form the more strongly activating phenoxide ion. The diazonium salt then attacks the electron-rich naphthoxide ring, leading to the formation of a highly colored azo compound. These azo dyes have extensive applications in the textile industry. atamanchemicals.com

| Coupling Partner | Reaction Conditions | Product Type |

| Phenols | Alkaline (e.g., NaOH) | Hydroxy Azo Compound |

| Aromatic Amines | Weakly Acidic | Amino Azo Compound |

| 2-Naphthol | Alkaline (e.g., NaOH) | Azo Dye |

This table provides an overview of typical coupling partners for 2-naphthyl diazonium salts and the general conditions required for the synthesis of various azo compounds.

Application in Heterocyclic Compound Synthesis

This compound, through its free amine form, is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The amino group and the adjacent aromatic ring provide a reactive site for cyclization reactions to form fused ring systems.

Prominent examples include the synthesis of benzo[f]quinolines. The Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce benzo[f]quinoline from 2-naphthylamine, glycerol, and sulfuric acid, with an oxidizing agent like arsenic acid. medwinpublisher.org Another approach is the Doebner-von Miller reaction, which involves the reaction of 2-naphthylamine with α,β-unsaturated carbonyl compounds. For instance, the reaction of 2-naphthylamine with 3,3-diethoxyprop-1-ene followed by cyclization with hydrochloric acid yields benzo[f]quinoline. medwinpublisher.org

Furthermore, 2-naphthylamine can be used in the synthesis of benzoindoles. A metal-free cyclization reaction of 2-naphthylamine with nitroolefins, catalyzed by a carbonaceous material in water, provides an environmentally benign route to various substituted benzoindoles in good to excellent yields. rsc.org Theoretical studies have indicated that this reaction is thermodynamically controlled. rsc.org

| Heterocyclic System | Synthetic Method | Key Reagents |

| Benzo[f]quinoline | Skraup Reaction | Glycerol, Sulfuric Acid, Arsenic Acid |

| Benzo[f]quinoline | Doebner-von Miller | 3,3-diethoxyprop-1-ene, Hydrochloric Acid |

| Benzoindole | Metal-free Cyclization | Nitroolefins, Carbonaceous material catalyst |

This table showcases the application of 2-naphthylamine in the synthesis of important heterocyclic frameworks and the key reagents involved in these transformations.

Ligand Chemistry and Coordination Compound Formation

Chelation Behavior with Metal Centers

2-Naphthylamine typically acts as a monodentate ligand, coordinating to a metal center through its amino nitrogen. However, it is a common building block for the synthesis of more complex polydentate ligands, such as Schiff bases, which exhibit significant chelation capabilities. These Schiff base ligands are generally formed by the condensation reaction of 2-naphthylamine with an aldehyde or a ketone. The resulting imine nitrogen, along with other donor atoms present in the aldehyde or ketone reactant, can then coordinate to a metal ion, forming a stable chelate ring.

For instance, Schiff bases derived from 2-naphthylamine can coordinate with various transition metals to form stable complexes. The coordination environment of the metal center in these complexes is influenced by the stoichiometry of the reaction and the nature of the metal ion.

| Metal Ion | Typical Coordination Geometry | Ligand to Metal Ratio |

| Rh(III) | Octahedral | 1:1 |

| Pt(II) | Square Planar | 1:1 |

| Au(III) | Square Planar | 1:1 |

These complexes are often colored, air-stable, and non-hygroscopic solids. Their low molar conductance values in solution indicate a non-electrolytic nature, suggesting that the ligands and any anionic counter-ions are directly coordinated to the metal center.

Catalytic Activity of Derived Complexes

Metal complexes derived from ligands based on the 2-naphthylamine framework have demonstrated notable catalytic activity in a range of organic transformations. The electronic and steric properties of the naphthyl group can influence the reactivity and selectivity of the metal center.

One significant area of application is in cross-coupling reactions. For example, transition-metal mediated oxidative coupling of 2-naphthylamine derivatives is a well-established method for the synthesis of 1,1′-binaphthalene-2,2′-diamines (BINAMs). These BINAMs are crucial building blocks for chiral ligands and organocatalysts.

Furthermore, complexes involving derivatives of 2-naphthylamine have been employed in C-H functionalization reactions. For instance, nickel-catalyzed hydroamination of unactivated alkenes has been achieved using enamides derived from 2-naphthylamine, leading to the formation of chiral arylamines with good yields and high enantioselectivity.

The catalytic activity of these complexes is summarized in the table below:

| Reaction Type | Metal Catalyst | Ligand Type | Product |

| Oxidative Homocoupling | Transition Metals | 2-Naphthylamine derivatives | 1,1′-Binaphthalene-2,2′-diamines |

| Hydroamination | Nickel | 2-Naphthylamine derived enamide | Chiral Arylamines |

The versatility of the 2-naphthylamine scaffold allows for the synthesis of a wide array of ligands, which in turn leads to the development of metal complexes with tailored catalytic properties for various organic transformations.

Advanced Research Applications of 2 Naphthylammonium Chloride in Materials Science and Analytical Chemistry

Precursor in Functional Material Development

2-Naphthylammonium chloride, derived from the aromatic amine 2-naphthylamine (B18577), serves as a significant precursor in the laboratory-scale development of advanced functional materials. Its rigid, bicyclic aromatic structure is a valuable building block for creating molecules with specific electronic and photophysical properties.

Organic Pigments and Dyes (Excluding Industrial Manufacturing Details)

In the realm of materials research, this compound is primarily utilized through its parent amine, 2-naphthylamine, as a foundational component in the synthesis of azo dyes. The process involves a diazotization reaction, where the primary aromatic amine is converted into a highly reactive diazonium salt at low temperatures (0-5 °C) using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid nih.govnih.gov.

This diazonium salt is an electrophile that readily undergoes a coupling reaction with an electron-rich nucleophile, such as 2-naphthol (B1666908) (β-naphthol), under alkaline conditions nih.govrsc.org. The resulting reaction creates an azo compound, characterized by the -N=N- functional group, which links the two aromatic naphthalene (B1677914) rings. This extended system of conjugated double bonds is a chromophore, the part of the molecule responsible for absorbing light in the visible spectrum and thus imparting color nih.gov. The final product of this specific reaction is 1-phenylazo-2-naphthol, a vibrant orange-red azo dye nih.gov.

Research in this area focuses on modifying the substituents on either the diazonium component or the coupling component to fine-tune the resulting dye's color, solubility, and fastness properties nih.govnih.gov. For instance, the use of sulfonated 2-naphthylamine derivatives, such as 2-naphthylamine-3,6,8-trisulfonic acid, is explored in patents for creating high-strength reactive yellow dyes researchgate.net. While the industrial use of 2-naphthylamine has been curtailed due to its carcinogenic properties, it remains a subject of study in controlled laboratory research to understand the fundamental principles of dye chemistry photochemcad.comaocs.orgnih.gov.

| Step | Reactants | Conditions | Intermediate/Product | Observation |

|---|---|---|---|---|

| Diazotization | 2-Naphthylamine (from its chloride salt), Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous solution | Naphthalene Diazonium Chloride | Formation of a reactive diazonium salt solution. |

| Coupling | Naphthalene Diazonium Chloride, 2-Naphthol, Sodium Hydroxide | 0-5 °C, Alkaline solution | 1-Phenylazo-2-naphthol (Azo Dye) | Formation of a brightly colored orange-red precipitate. nih.gov |

Components in Optoelectronic and Organic Semiconductor Research

A significant and advanced application of this compound is in the field of optoelectronics, specifically in the research and development of two-dimensional (2D) layered halide perovskites for solar cells. In this context, the 2-naphthylammonium cation (or its derivatives like naphthylmethylammonium) acts as a large organic "spacer cation" researchgate.netnih.gov.

These 2D perovskites have a quantum well structure, where inorganic layers of metal halides (like lead iodide) are separated by layers of these bulky organic cations cerealsgrains.org. The incorporation of cations derived from this compound is a strategic design choice. The rigid and voluminous nature of the naphthyl group creates a defined spacing between the inorganic sheets, influencing the material's electronic and optical properties.

Research has shown that the choice of the spacer cation is critical in tuning the bandgap, improving environmental stability, and controlling charge transport within the perovskite material researchgate.netnih.gov. The 2-naphthylammonium cation helps to form these layered structures, which exhibit higher stability compared to their 3D counterparts, although often with wider bandgaps and obstructed charge transport that researchers aim to mitigate cerealsgrains.org. By engineering the structure of these spacer cations, scientists can precisely control the properties of the resulting semiconductor, which is crucial for fabricating high-performance and stable photovoltaic devices researchgate.net. For example, research on naphthylmethylammonium iodide as a passivating agent for both interfaces of the perovskite film has been shown to reduce defects and improve device efficiency to nearly 23% nih.gov.

Role in Supramolecular Chemistry and Host-Guest Systems

The 2-naphthylammonium cation is an exemplary "guest" molecule in supramolecular chemistry due to its distinct size, shape, and aromatic character. Host-guest chemistry involves the formation of non-covalent complexes between a larger host molecule and a smaller guest. These interactions are driven by forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Inclusion Complex Formation with Macrocyclic Hosts

Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, have hydrophobic inner cavities and hydrophilic exteriors, making them ideal for encapsulating nonpolar guests like the naphthalene moiety of 2-naphthylammonium in aqueous solutions nih.gov.

A specific research example is the molecular encapsulation of 2-naphthylamine-6-sulfonate (a close derivative) by beta-cyclodextrin (B164692) (β-CD) researchgate.net. In this study, various spectroscopic techniques, including fluorescence and NMR spectroscopy, confirmed the formation of a 1:1 inclusion complex. The naphthalene part of the guest molecule enters the hydrophobic cavity of the β-CD host. This encapsulation alters the photophysical properties of the guest molecule; for instance, the fluorescence emission changes upon inclusion, indicating that the guest is in a less polar microenvironment inside the host cavity researchgate.net. The association constant (Kₐ), a measure of the stability of the host-guest complex, was calculated to be approximately 495 M⁻¹ researchgate.net. Such studies are fundamental to developing systems for drug delivery, sensing, and molecular recognition.

| Host Molecule | Guest Molecule | Stoichiometry | Association Constant (Kₐ) | Primary Driving Force |

|---|---|---|---|---|

| Beta-cyclodextrin | 2-Naphthylamine-6-sulfonate | 1:1 | ~495 M⁻¹ researchgate.net | Hydrophobic Interaction |

| Calix[n]arenes | Ammonium (B1175870) Cations | Varies | Varies | Cation-π and Hydrogen Bonding |

| Cucurbit[n]urils | Aromatic/Ammonium Guests | Varies | Can be very high (>10¹² M⁻¹) nih.gov | Hydrophobic and Ion-Dipole Interactions |

Self-Assembly Processes and Nanostructure Fabrication

Self-assembly is a process where disordered components spontaneously organize into ordered structures through non-covalent interactions. This compound can play a crucial role in these processes, acting as a building block or a templating agent to direct the formation of specific nanostructures.

The most prominent example, as mentioned earlier, is its role in forming 2D layered perovskites. This is a classic case of self-assembly where the organic ammonium cations and inorganic metal halide components organize into a highly ordered, layered crystalline nanostructure researchgate.net. The final architecture is dictated by the interplay of ionic bonding within the inorganic layers and van der Waals and hydrogen bonding involving the organic spacer cations.

Beyond perovskites, organic ammonium salts are known to act as structure-directing agents or templates in the synthesis of nanomaterials like mesoporous oxides. The size, shape, and charge of the 2-naphthylammonium cation can be exploited to direct the formation of pores or channels with specific dimensions during the synthesis of such materials. The fabrication of nanostructures through the self-assembly of molecular building blocks is a cornerstone of bottom-up nanotechnology, with potential applications in catalysis, separation, and electronics.

Advanced Analytical Chemistry Reagents (Excluding Basic Identification)

In advanced analytical chemistry, the goal is often to detect and quantify minute amounts of a substance within a complex mixture. Derivatization is a key strategy where an analyte is chemically modified to produce a new compound with properties that are more suitable for detection by techniques like High-Performance Liquid Chromatography (HPLC). The naphthalene moiety is an excellent chromophore and fluorophore, making it a valuable tag in derivatizing agents.

While this compound itself is not a common derivatizing agent, closely related naphthalene-containing compounds are used for this purpose, highlighting the utility of its core structure. For example, in the analysis of fatty acids, which typically lack a strong UV-absorbing group, they can be converted to their 2-naphthacyl esters. This derivatization attaches the highly UV-active naphthalene group to the fatty acid molecule, allowing for sensitive detection by HPLC with a UV detector nih.gov.

Similarly, other naphthalene derivatives are used as powerful fluorescent tags. Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) reacts with primary and secondary amines, phenols, and other groups to yield highly fluorescent derivatives that can be detected at very low concentrations. Another reagent, 2,3-diaminonaphthalene (DAN), is used for the fluorescent derivatization of nitrite ions, forming a fluorescent triazole product that can be easily detected nih.govphotochemcad.com. These examples underscore the research principle of using the naphthalene scaffold, the core of this compound, to create reagents that significantly enhance the sensitivity and selectivity of advanced analytical methods.

Reagent for Detection of Specific Analytes

In analytical chemistry, the naphthalene moiety, the core structure of this compound, is utilized as a fluorophore or chromophore. While this compound itself is a salt of the amine, related naphthalene-containing compounds are pivotal as derivatizing agents to enable the detection of otherwise hard-to-measure analytes. For instance, reagents like 2,3-diaminonaphthalene are used in the derivatization of nitrite ions to form 2,3-naphthotriazole, a compound that can be readily studied by tandem mass spectrometry. rsc.org This process allows for quantification down to the nanomolar level. rsc.org

Similarly, sulfonyl chloride derivatives of naphthalene are employed for tagging molecules that lack a UV-absorbing or fluorescent group. This chemical labeling introduces the naphthalene structure into the analyte molecule, rendering it detectable by common analytical techniques.

Table 1: Naphthalene-based Reagents for Analyte Detection

| Reagent | Analyte | Detection Principle | Resulting Compound |

|---|---|---|---|

| 2,3-diaminonaphthalene | Nitrite Ion | Formation of a triazole | 2,3-naphthotriazole |

| 2-naphthalenesulfonyl chloride | Primary/Secondary Amines | Introduction of a chromophore | N-sulfonylated amine derivative |

Chemical Modifications for Enhanced Functionality and Novel Analogues

The core structure of 2-naphthylamine, the parent amine of this compound, serves as a versatile scaffold for the synthesis of novel analogues with enhanced or entirely new functionalities. By chemically modifying this starting material, researchers can develop compounds with specific biological activities.

One area of significant interest is the synthesis of antimicrobial agents. Research has focused on creating 2-naphthylamine analogues that incorporate other biologically active heterocyclic rings, such as azetidin-2-one and thiazolidin-4-one moieties. xiahepublishing.com

Synthesis of Novel Antimicrobial Analogues:

The synthesis process begins with 2-naphthylamine (also known as β-napthylamine).

Formation of Schiff Bases: 2-naphthylamine is reacted with various aryl aldehydes in the presence of ethanol and sulfuric acid to produce a series of Schiff bases (imines). xiahepublishing.com

Synthesis of Azetidin-2-ones: The Schiff bases are then treated with chloroacetyl chloride and triethylamine in dioxane. This reaction, a [2+2] cycloaddition, results in the formation of 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one analogues. xiahepublishing.com

Synthesis of Thiazolidin-4-ones: Alternatively, the Schiff bases are refluxed with thioglycolic acid to yield N-2-(substituted phenyl)-3-(naphthalen-6-yl) thiazolidin-4-one analogues. xiahepublishing.com

These synthetic routes demonstrate how the foundational 2-naphthylamine structure can be elaborated to create new chemical entities. The goal of such modifications is to explore how these new structures interact with biological targets and to develop potent new therapeutic agents. xiahepublishing.com

Table 3: Synthesis of Novel Analogues from 2-Naphthylamine

| Starting Material | Key Reagents | Resulting Moiety | Target Functionality |

|---|---|---|---|

| 2-Naphthylamine | Aryl aldehydes, Chloroacetyl chloride | Azetidin-2-one | Antimicrobial |

| 2-Naphthylamine | Aryl aldehydes, Thioglycolic acid | Thiazolidin-4-one | Antimicrobial |

Future Research Directions and Emerging Paradigms for 2 Naphthylammonium Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Naphthylammonium chloride and its derivatives is an ideal candidate for integration with continuous flow chemistry and automated synthesis platforms. wikipedia.orgnih.gov Traditional batch production methods can be limited by issues related to heat transfer, mixing efficiency, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when handling exothermic reactions or potentially hazardous reagents. nih.govmdpi.com

Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and substrates. merckmillipore.comchemspeed.com For the synthesis of this compound, a flow system would typically involve pumping a solution of 2-naphthylamine (B18577) in a suitable solvent to a T-mixer where it would be combined with a stream of hydrochloric acid. The resulting mixture would then pass through a heated or cooled reactor coil to ensure complete reaction before in-line purification or analysis. thieme-connect.comacs.org This approach not only streamlines the synthesis but also facilitates the rapid generation of libraries of related aromatic ammonium (B1175870) salts for various applications.

Table 1: Comparison of Batch Synthesis vs. Automated Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Process Control | Manual control of temperature and addition rates; potential for hotspots. | Precise, automated control over temperature, flow rate, and stoichiometry. |

| Safety | Manual handling of reagents; potential exposure and risk of runaway reactions. | Enclosed system minimizes exposure; superior heat management reduces risks. |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Readily scalable by extending operational time ("scaling-out"). nih.gov |

| Reproducibility | Subject to variations from human error and equipment differences. | High degree of consistency and reproducibility due to precise automation. merckmillipore.com |

| Data Generation | Manual data logging, often at discrete time points. | Continuous data collection for real-time monitoring and optimization. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully exploit the advantages of flow synthesis, real-time reaction monitoring is essential. Advanced spectroscopic techniques can be integrated directly into flow reactors to provide continuous data on reaction kinetics, intermediate formation, and product conversion without the need for offline sampling and analysis. mpg.de

For the acid-base reaction between 2-naphthylamine and hydrochloric acid, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be particularly effective. researchgate.net These techniques can monitor the disappearance of the characteristic N-H stretching vibrations of the primary amine in 2-naphthylamine and the simultaneous appearance of the broad absorption band associated with the N-H3+ group in the this compound product. spectroscopyonline.comresearchgate.net Furthermore, techniques like ambient sampling mass spectrometry can offer rapid, direct analysis of the reaction mixture with minimal sample preparation, providing immediate structural confirmation of the product. waters.com This real-time data is invaluable for rapid process optimization and for building a deep mechanistic understanding of the salt formation.

Table 2: Potential Spectroscopic Probes for Real-Time Monitoring of this compound Synthesis

| Spectroscopic Technique | Key Parameter to Monitor | Information Gained |

| In-situ FTIR/Raman | Vibrational modes of N-H (amine) vs. N-H3+ (ammonium). spectroscopyonline.com | Real-time conversion, reaction kinetics, endpoint determination. |

| UV-Vis Spectroscopy | Changes in the electronic absorption spectrum of the naphthalene (B1677914) ring system upon protonation. | Concentration of reactant and product; kinetic data. |

| Process NMR | Chemical shift changes of protons adjacent to the amino group. youtube.com | Structural confirmation, quantitative analysis of reaction components. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of reactants, intermediates, and products. waters.comacs.org | Confirmation of product formation, detection of impurities or side products. |

Theoretical Prediction of Novel Reactivity and Applications

Computational chemistry provides a powerful tool for predicting the properties, reactivity, and potential applications of this compound before engaging in extensive experimental work. ajpchem.org Using methods such as Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule in detail. nih.gov Calculations can predict key parameters like the molecular electrostatic potential map, which would visualize the charge distribution and highlight the electrophilic and nucleophilic sites on the ion pair.

Such theoretical models can be used to predict the site-selectivity of further reactions on the naphthalene ring, such as electrophilic aromatic substitution or C-H activation. nih.govacs.org For instance, by calculating the relative energies of intermediates, computational studies could guide the development of new functionalization strategies for the aromatic core. Furthermore, theoretical calculations can help understand and predict the non-covalent interactions of this compound, which is crucial for designing its application in areas like crystal engineering or as a component in supramolecular assemblies. copernicus.orgcopernicus.org

Table 3: Application of Theoretical Methods to this compound Research

| Computational Method | Predictable Property / Application | Potential Impact |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular electrostatic potential, bond energies. nih.gov | Prediction of reactivity, stability, and spectral properties. |

| Transition State Theory | Reaction energy barriers and pathways for potential subsequent reactions. | Mechanistic elucidation; guidance for reaction condition optimization. |

| Molecular Dynamics (MD) | Solvation effects, intermolecular interactions, conformational analysis. | Understanding behavior in solution; predicting crystal packing. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of molecular descriptors with potential biological or material properties. ajpchem.org | Rational design of derivatives with targeted applications. |

Exploration in Emerging Fields of Chemical Science (e.g., mechanochemistry)

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a paradigm shift towards solvent-free and sustainable synthesis. researchgate.netnih.gov This field offers a compelling alternative to traditional solution-based methods for the preparation of this compound. The synthesis could potentially be achieved by the high-energy ball milling of solid 2-naphthylamine with a solid acid, such as sulfamic acid, or even by grinding with a polymer-supported acid. openedition.orgresearchgate.net

This approach offers numerous advantages, including the reduction or complete elimination of solvent waste, potentially faster reaction times, and access to different solid-state forms (polymorphs) or co-crystals that may not be accessible from solution. researchgate.net The exploration of mechanochemical pathways for the synthesis of this compound and its derivatives could lead to more environmentally benign manufacturing processes and the discovery of novel materials with unique physicochemical properties. nih.govacs.org

Table 4: Comparison of Solution-Based vs. Mechanochemical Synthesis of this compound

| Feature | Solution-Based Synthesis | Mechanochemical Synthesis |

| Solvent Use | Requires solvents for dissolution and reaction medium. | Often solvent-free or requires only catalytic amounts of liquid (Liquid-Assisted Grinding). openedition.org |

| Energy Input | Typically thermal energy (heating/cooling). | Mechanical energy (milling, grinding, shear). nih.gov |

| Reaction Time | Can range from minutes to many hours. | Often significantly shorter reaction times. acs.org |

| Waste Generation | Generates solvent waste requiring disposal or recycling. | Minimal waste, aligning with green chemistry principles. researchgate.net |

| Product Form | Typically yields a single crystalline form upon precipitation/crystallization. | Can produce unique polymorphs, amorphous phases, or co-crystals. |

Q & A

Q. What are the critical safety protocols for handling 2-naphthylammonium chloride in laboratory settings?

Methodological Answer: this compound is classified as a carcinogen (Category 1A/1B) under EU regulations, with restrictions on concentrations >0.1% by weight in mixtures . Researchers must:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal exposure.

- Implement waste segregation protocols for carcinogenic residues.

- Regularly validate air quality using gas chromatography-mass spectrometry (GC-MS) to ensure workplace exposure limits (e.g., <0.1 ppm) are maintained .

Q. How can researchers ensure regulatory compliance when using this compound in experimental formulations?

Methodological Answer:

- Quantitative analysis via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to verify concentrations ≤0.1% by weight .

- Document all procedures in alignment with ISO 14362:2017 for traceability, including batch numbers and purity certificates .

Advanced Research Questions

Q. What analytical techniques optimize detection of trace this compound in textile matrices, and how is cross-reactivity minimized?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits of ≤30 mg/kg in textiles, as per EN ISO 14362:2017 .

- Sample pretreatment : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interfering azo dye derivatives .

- Cross-reactivity mitigation : Validate methods against structurally similar amines (e.g., 4-chloro-o-toluidinium chloride) using selective ion monitoring (SIM) .

Q. How can conflicting data on the stability of this compound under varying pH and temperature be resolved?

Methodological Answer:

- Controlled degradation studies :

- Statistical validation : Apply principal component analysis (PCA) to distinguish pH/temperature-driven degradation pathways from analytical noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.